
3-(Aminomethyl)-4,4-dideuterio-5,5-dimethyl-3-(trideuteriomethyl)cyclohexan-1-amine;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Aminomethyl)-4,4-dideuterio-5,5-dimethyl-3-(trideuteriomethyl)cyclohexan-1-amine;dihydrochloride is a compound of interest in various scientific fields due to its unique structural properties. The presence of deuterium atoms in its structure makes it particularly valuable for research in isotopic labeling and kinetic isotope effects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-4,4-dideuterio-5,5-dimethyl-3-(trideuteriomethyl)cyclohexan-1-amine;dihydrochloride typically involves multiple steps. The starting material is often a cyclohexane derivative, which undergoes a series of reactions including alkylation, deuteration, and amination. The reaction conditions usually involve the use of deuterated reagents and catalysts to ensure the incorporation of deuterium atoms at specific positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of deuterated solvents and reagents is crucial to achieve the desired isotopic purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Aminomethyl)-4,4-dideuterio-5,5-dimethyl-3-(trideuteriomethyl)cyclohexan-1-amine;dihydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction can produce secondary amines.
Applications De Recherche Scientifique
3-(Aminomethyl)-4,4-dideuterio-5,5-dimethyl-3-(trideuteriomethyl)cyclohexan-1-amine;dihydrochloride has several applications in scientific research:
Chemistry: Used as a model compound to study kinetic isotope effects and reaction mechanisms.
Biology: Employed in metabolic studies to trace the incorporation of deuterium into biological molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of deuterated drugs with improved pharmacokinetic properties.
Industry: Utilized in the production of deuterated materials for NMR spectroscopy and other analytical techniques.
Mécanisme D'action
The mechanism of action of 3-(Aminomethyl)-4,4-dideuterio-5,5-dimethyl-3-(trideuteriomethyl)cyclohexan-1-amine;dihydrochloride involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The presence of deuterium atoms can influence the rate of chemical reactions and the stability of intermediates, providing insights into reaction pathways and mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(Aminomethyl)cyclohexan-1-amine dihydrochloride
- 4-(Aminomethyl)cyclohexan-1-amine dihydrochloride
Uniqueness
The uniqueness of 3-(Aminomethyl)-4,4-dideuterio-5,5-dimethyl-3-(trideuteriomethyl)cyclohexan-1-amine;dihydrochloride lies in its isotopic composition. The incorporation of deuterium atoms enhances its stability and provides valuable information on reaction kinetics and mechanisms, which is not possible with non-deuterated analogs.
Propriétés
Formule moléculaire |
C10H24Cl2N2 |
|---|---|
Poids moléculaire |
248.24 g/mol |
Nom IUPAC |
3-(aminomethyl)-4,4-dideuterio-5,5-dimethyl-3-(trideuteriomethyl)cyclohexan-1-amine;dihydrochloride |
InChI |
InChI=1S/C10H22N2.2ClH/c1-9(2)4-8(12)5-10(3,6-9)7-11;;/h8H,4-7,11-12H2,1-3H3;2*1H/i3D3,6D2;; |
Clé InChI |
UKBRFCIVTBJKPZ-WCKZLILGSA-N |
SMILES isomérique |
[2H]C1(C(CC(CC1(CN)C([2H])([2H])[2H])N)(C)C)[2H].Cl.Cl |
SMILES canonique |
CC1(CC(CC(C1)(C)CN)N)C.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


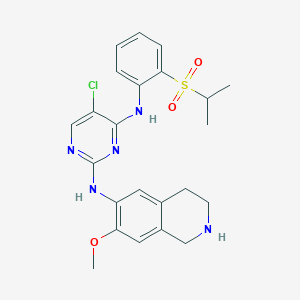
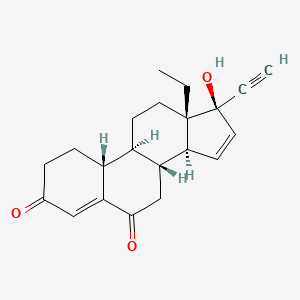
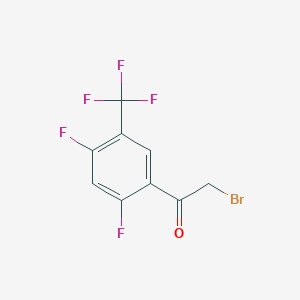
![(1S,3S,5S)-2-[(2S)-2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B13433199.png)
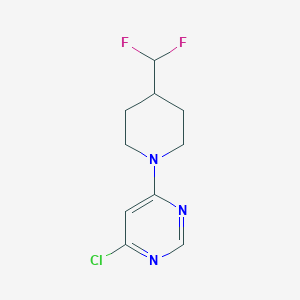
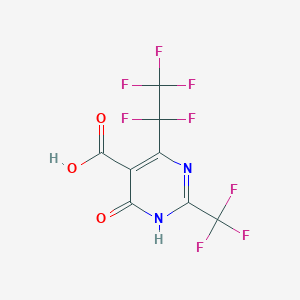
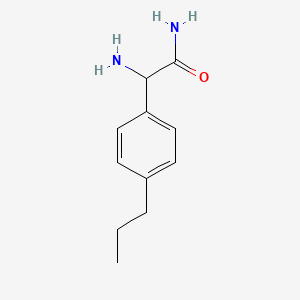

![(3S,4R)-4-benzyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B13433235.png)
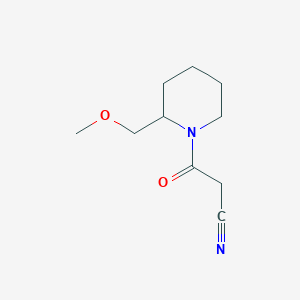
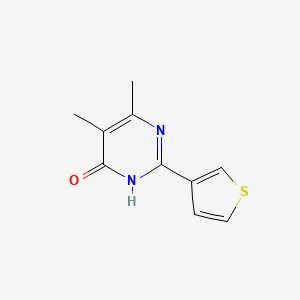
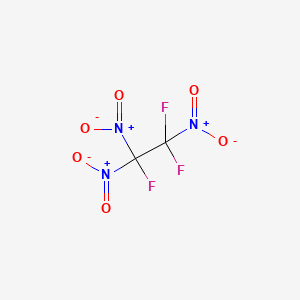
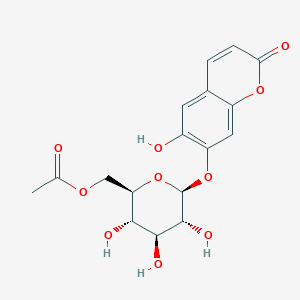
![[4-[[(2S)-6-amino-2-[[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[4-[[[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]amino]methyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethoxy]acetyl]amino]hexanoyl]amino]phenyl]methyl hydrogen carbonate](/img/structure/B13433251.png)
